3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF4O2S. It is a sulfonyl chloride derivative, characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
Target of Action
As a sulfonyl chloride compound, it is generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound, being an organic sulfonyl chloride, is highly reactive. It can participate in various organic reactions, particularly nucleophilic substitution reactions, to form a variety of products. The trifluoromethyl group attached to the benzene ring can potentially enhance the reactivity of the sulfonyl chloride group .
Biochemical Pathways
The products formed from its reactions with biological nucleophiles could potentially interfere with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biological context and the nature of the products formed from its reactions with biological nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the reactivity and stability of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride. For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . This inhibition can result in significant changes in cellular processes and metabolic pathways. Additionally, it can activate certain signaling pathways by interacting with receptor proteins, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals . Long-term exposure to 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride in in vitro or in vivo studies has been associated with sustained inhibition of specific enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic or adverse effects, including enzyme inhibition, cellular damage, and systemic toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic processes can influence the compound’s overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of the compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-trifluoromethylbenzene. One common method includes the reaction of 3-fluoro-4-trifluoromethylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 3-position.
3-Trifluoromethylbenzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 4-position
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability. These functional groups also impart unique electronic properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694472-01-0 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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